2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane is a chemical compound characterized by its unique molecular structure, which includes a dioxolane ring and halogenated phenyl groups. Its molecular formula is C9H6BrF1O2, with a molecular weight of approximately 247.05 g/mol. The compound is recognized for its white crystalline appearance and has a melting point range of 127-129°C. The presence of bromine and fluorine atoms contributes to its distinct chemical properties, making it relevant in various research fields, particularly in medicinal chemistry .
The absence of information about specific research applications doesn't necessarily mean 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane has no scientific value. Research on new molecules is often not publically available until after initial development stages.
The reactivity of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane can be attributed to the electrophilic nature of the bromine atom and the electron-withdrawing effect of the fluorine atom. Common reactions include:
These reactions are essential for developing derivatives that may exhibit improved biological activities or different pharmacological profiles .
2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane has been studied for its potential biological activities. It exhibits:
The synthesis of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane typically involves:
The applications of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane span several fields:
Interaction studies of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane focus on its binding affinity with various biological targets:
These studies are crucial for understanding the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(3-Bromophenyl)-1,3-dioxolane | 17789-14-9 | Lacks fluorine; primarily studied for antibacterial properties. |
| 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | 679840-30-3 | Different substitution pattern; potential use in cancer therapy. |
| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 | Similar halogenation; explored for neuroprotective effects. |
| 2-(2-Bromophenyl)-1,3-dioxolane | 34824-58-3 | Different halogen position; less studied but structurally related. |
The uniqueness of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane lies in its specific combination of halogens and its resultant biological activities, making it a valuable candidate for further research in drug development .